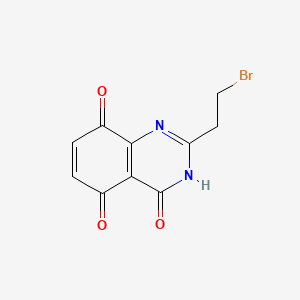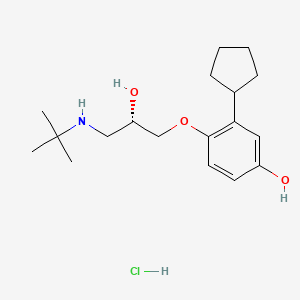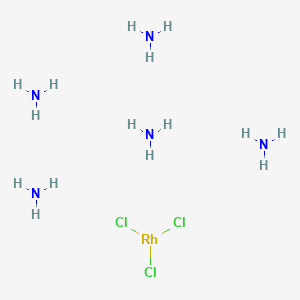
methyl-2,3,4-tri-O-acetylglucuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid, a carbohydrate that plays a significant role in the metabolism of various substances in the body. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of glycoside chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl-2,3,4-tri-O-acetylglucuronate typically involves the selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate. This is followed by treatment with trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) to form the crystalline imidate . Another method involves the glycosylation of 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as the glycosyl donor and zinc bromide as the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-2,3,4-tri-O-acetylglucuronate undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions. These reactions are essential for the synthesis of more complex molecules and for modifying the compound’s properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trichloroacetonitrile, DBU, zinc bromide, and hydrazinium acetate. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of organic solvents like dichloromethane .
Major Products Formed: The major products formed from the reactions of this compound include various glycosides and glucuronides, which are important intermediates in the synthesis of biologically active molecules .
Applications De Recherche Scientifique
Methyl-2,3,4-tri-O-acetylglucuronate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a glycosyl donor in the synthesis of glycosides and glucuronides, which are important for studying the metabolism and biological activity of various compounds . Additionally, it is used in the synthesis of urolithin glucuronides, which are metabolites of ellagic acid and have potential health benefits .
Mécanisme D'action
The mechanism of action of methyl-2,3,4-tri-O-acetylglucuronate involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl groups protect the hydroxyl groups of the glucuronic acid moiety, allowing for selective reactions at specific positions. The resulting glycosides and glucuronides can then interact with various molecular targets and pathways, depending on their structure and the biological context .
Comparaison Avec Des Composés Similaires
Methyl-2,3,4-tri-O-acetylglucuronate is similar to other glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate and methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate . These compounds share similar chemical properties and are used in similar applications, but they differ in their specific structures and reactivity. This compound is unique in its ability to serve as a versatile glycosyl donor in various synthetic reactions .
Propriétés
Numéro CAS |
77668-10-1 |
|---|---|
Formule moléculaire |
C13H18O10 |
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
methyl (2S,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexanoate |
InChI |
InChI=1S/C13H18O10/c1-6(15)21-9(5-14)11(22-7(2)16)12(23-8(3)17)10(18)13(19)20-4/h5,9-12,18H,1-4H3/t9-,10-,11+,12+/m0/s1 |
Clé InChI |
MSZWKQNQZAXGSX-NNYUYHANSA-N |
SMILES isomérique |
CC(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OC)O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC(C=O)C(C(C(C(=O)OC)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)



![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)



![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)




